molecular formula C12H17BrO2Zn B14893363 (5-Methoxy-2-(n-pentyloxy)phenyl)Zinc bromide

(5-Methoxy-2-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14893363
M. Wt: 338.5 g/mol
InChI Key: NDUTWMVXJITXGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy and pentyloxy groups on the phenyl ring enhances its reactivity and selectivity in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the reaction. The use of high-purity reagents and stringent control of reaction conditions are crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The organozinc compound can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.

Scientific Research Applications

(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with transition metal catalysts. This process facilitates the formation of carbon-carbon bonds, which is essential in various synthetic applications. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which mediate the coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-methoxy-2-(n-pentyloxy)phenyl)zinc chloride
  • (5-methoxy-2-(n-pentyloxy)phenyl)zinc iodide
  • (5-methoxy-2-(n-pentyloxy)phenyl)zinc fluoride

Uniqueness

(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the bromide ion enhances its nucleophilicity compared to other halides, making it more effective in certain synthetic applications. Additionally, the methoxy and pentyloxy groups on the phenyl ring provide steric and electronic effects that further influence its reactivity.

Properties

Molecular Formula

C12H17BrO2Zn

Molecular Weight

338.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-4-pentoxybenzene-5-ide

InChI

InChI=1S/C12H17O2.BrH.Zn/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NDUTWMVXJITXGL-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.